molecular formula C58H73N7O15 B12425632 Zapalog

Zapalog

Cat. No.: B12425632
M. Wt: 1108.2 g/mol
InChI Key: ONSMHWXTRWDIMR-SXIGHEGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zapalog involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve careful control of reaction temperatures, pH levels, and purification processes to ensure high yield and purity.

Mechanism of Action

Zapalog exerts its effects through photolysis, which involves the cleavage of its chemical linker upon exposure to blue light. This process allows the controlled release of proteins that are dimerized by this compound. The molecular targets involved are proteins tagged with FK506 binding protein and bacterial dihydrofolate reductase domains . The pathways affected include mitochondrial motility, protein trafficking, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Rapalog: A rapamycin analogue used for similar dimerization purposes but lacks the light-sensitive control.

    Trimethoprim: An antibiotic that binds to bacterial dihydrofolate reductase but does not have dimerization capabilities.

    Optogenetic Tools: Other light-sensitive compounds used in optogenetics, such as channelrhodopsins and halorhodopsins, which control ion channels rather than protein interactions.

Uniqueness of Zapalog

This compound’s uniqueness lies in its ability to provide reversible and precise control over protein interactions using light. This feature allows researchers to study dynamic cellular processes with high spatial and temporal resolution, which is not possible with traditional chemical inducers of dimerization .

Properties

Molecular Formula

C58H73N7O15

Molecular Weight

1108.2 g/mol

IUPAC Name

[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1

InChI Key

ONSMHWXTRWDIMR-SXIGHEGWSA-N

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.